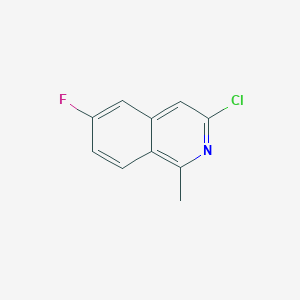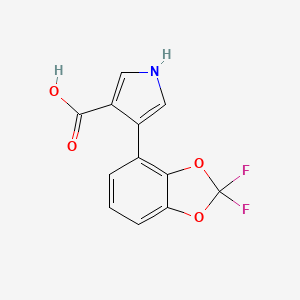![molecular formula C28H44N2O23 B1437060 (2R,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6S)-3-acetamido-2-[(2R,3S,4R,5S,6R)-6-[(3S,4R,5S,6S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 57282-61-8](/img/structure/B1437060.png)
(2R,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6S)-3-acetamido-2-[(2R,3S,4R,5S,6R)-6-[(3S,4R,5S,6S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
描述
(2R,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6S)-3-acetamido-2-[(2R,3S,4R,5S,6R)-6-[(3S,4R,5S,6S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a naturally occurring high molecular weight polysaccharide composed of four hyaluronate monomers. It is a transparent, colorless or slightly yellow powder that is soluble in water and some organic solvents. This compound is known for its stability in acidic environments but decomposes under alkaline conditions .
作用机制
Target of Action
Hyaluronate Tetrasaccharide, a derivative of Hyaluronic Acid (HA), primarily targets connective, epithelial, and neural tissues . HA is involved in many important physiological processes, including wound healing, tissue regeneration, and joint lubrication .
Mode of Action
It is known that ha demonstrates unique viscoelasticity, moisturizing, anti-inflammatory qualities, and other important properties that prove beneficial in various clinical applications .
Biochemical Pathways
Hyaluronate Tetrasaccharide affects several biochemical pathways. High molecular weight HA has anti-inflammatory, immunosuppressive, and antiangiogenic properties, while low molecular weight HA has opposite properties . The degradation of HA occurs in a stepwise fashion by distinct enzymes, hyaluronidase-1 (HYAL1) and HYAL2 .
Pharmacokinetics
It is known that ha is a high molecular weight molecule that naturally occurs within the cartilage and synovial fluid . It is composed of alternating N-acetyl-D-glucosamine and D-glucuronic acid residues attached by β(1–4) and β(1–3) bonds with molecular mass ranging from 6500 to 10,900 kDa .
Result of Action
The molecular and cellular effects of Hyaluronate Tetrasaccharide’s action are diverse and depend on the molecular weight of the biopolymer. High molecular weight HA tends to maintain signals that promote normal cellular functions whereas smaller HA oligomers tend to induce cellular differentiation, tissue morphogenesis or tissue defense in response to injury .
Action Environment
The action, efficacy, and stability of Hyaluronate Tetrasaccharide are influenced by environmental factors. It is stable in acidic environments but decomposes under alkaline conditions . It is also hygroscopic, meaning it absorbs moisture from the environment .
生化分析
Biochemical Properties
Hyaluronate Tetrasaccharide participates in several biochemical reactions, primarily involving interactions with enzymes, proteins, and other biomolecules. It is known to interact with hyaluronidases, which catalyze the hydrolysis of hyaluronate, leading to the formation of smaller oligosaccharides, including Hyaluronate Tetrasaccharide . This interaction is crucial for the degradation and turnover of hyaluronate in tissues. Additionally, Hyaluronate Tetrasaccharide can bind to cell surface receptors such as CD44 and RHAMM, influencing cell adhesion and migration .
Cellular Effects
Hyaluronate Tetrasaccharide affects various cell types and cellular processes. It has been shown to inhibit the growth and migration of certain cancer cells, such as triple-negative breast cancer cells . This inhibition is mediated through its interaction with cell surface receptors, leading to alterations in cell signaling pathways, gene expression, and cellular metabolism. For instance, Hyaluronate Tetrasaccharide can modulate the activity of signaling molecules like ERK and AKT, which are involved in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of Hyaluronate Tetrasaccharide involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. It binds to hyaluronidases, facilitating the cleavage of hyaluronate chains . This binding is essential for the regulation of hyaluronate levels in tissues. Additionally, Hyaluronate Tetrasaccharide can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of genes involved in cell growth and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Hyaluronate Tetrasaccharide can change over time. It is stable under acidic conditions but degrades in alkaline environments . Long-term studies have shown that Hyaluronate Tetrasaccharide can maintain its biological activity for extended periods, influencing cellular functions such as proliferation and migration. Its stability and efficacy may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of Hyaluronate Tetrasaccharide vary with different dosages in animal models. At low doses, it can promote tissue repair and regeneration by enhancing cell proliferation and migration . At high doses, it may exhibit toxic effects, such as inducing inflammation or apoptosis in certain cell types . These threshold effects highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
Hyaluronate Tetrasaccharide is involved in several metabolic pathways, primarily those related to the degradation and synthesis of hyaluronate. It interacts with enzymes such as hyaluronidases and glycosyltransferases, which regulate the breakdown and assembly of hyaluronate chains . These interactions influence metabolic flux and the levels of metabolites involved in extracellular matrix remodeling and cellular signaling .
准备方法
Synthetic Routes and Reaction Conditions: (2R,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6S)-3-acetamido-2-[(2R,3S,4R,5S,6R)-6-[(3S,4R,5S,6S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is primarily obtained through the enzymatic hydrolysis of hyaluronate using hyaluronidase. The process involves dissolving purified hyaluronate in a digestion buffer (0.1 M sodium acetate, 0.15 M sodium chloride, pH 5.0) and adding hyaluronidase. The reaction is carried out at a controlled temperature and pH to ensure the selective cleavage of hyaluronate into shorter chains, including the tetrasaccharide .
Industrial Production Methods: Industrial production of this compound follows similar enzymatic hydrolysis methods but on a larger scale. The process involves the use of bioreactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The resulting tetrasaccharide is then purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .
化学反应分析
Types of Reactions: (2R,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6S)-3-acetamido-2-[(2R,3S,4R,5S,6R)-6-[(3S,4R,5S,6S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Sodium periodate is commonly used to oxidize the hydroxyl groups on the tetrasaccharide, leading to the formation of aldehyde groups.
Reduction: Sodium borohydride can be used to reduce the aldehyde groups back to hydroxyl groups.
Major Products: The major products formed from these reactions include oxidized tetrasaccharides with aldehyde groups, reduced tetrasaccharides with hydroxyl groups, and substituted tetrasaccharides with various functional groups .
科学研究应用
(2R,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6S)-3-acetamido-2-[(2R,3S,4R,5S,6R)-6-[(3S,4R,5S,6S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a model compound to study the properties and behavior of hyaluronate and its derivatives.
- Employed in the synthesis of novel polysaccharide-based materials.
Biology:
- Investigated for its role in cell adhesion, migration, and proliferation.
- Studied for its interactions with cell surface receptors such as CD44 and RHAMM .
Medicine:
- Explored for its potential in wound healing and tissue regeneration.
- Evaluated for its anti-inflammatory and anti-cancer properties, particularly in inhibiting the growth and migration of triple-negative breast cancer cells .
Industry:
- Utilized in the formulation of cosmetics and skincare products for its hydrating and anti-aging properties.
- Applied in the development of drug delivery systems and biomedical devices .
相似化合物的比较
(2R,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6S)-3-acetamido-2-[(2R,3S,4R,5S,6R)-6-[(3S,4R,5S,6S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is unique among hyaluronate oligosaccharides due to its specific structure and properties. Similar compounds include:
Hyaluronate Disaccharide: Composed of two hyaluronate monomers, it has different biological activities and applications.
Hyaluronate Hexasaccharide: Composed of six hyaluronate monomers, it exhibits distinct properties and functions compared to the tetrasaccharide.
This compound stands out for its balanced size and ability to interact with various biological targets, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
(2R,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6S)-3-acetamido-2-[(2R,3S,4R,5S,6R)-6-[(3S,4R,5S,6S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44N2O23/c1-5(33)29-9-18(11(35)7(3-31)47-25(9)46)49-28-17(41)15(39)20(22(53-28)24(44)45)51-26-10(30-6(2)34)19(12(36)8(4-32)48-26)50-27-16(40)13(37)14(38)21(52-27)23(42)43/h7-22,25-28,31-32,35-41,46H,3-4H2,1-2H3,(H,29,33)(H,30,34)(H,42,43)(H,44,45)/t7-,8-,9-,10-,11+,12+,13-,14-,15+,16-,17-,18+,19+,20-,21+,22+,25?,26-,27+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUKXJAPPMFGSW-NSFQZMNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@@H]([C@@H](O[C@H]1O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2C(=O)O)O[C@H]3[C@@H]([C@@H](OC([C@H]3NC(=O)C)O)CO)O)O)O)CO)O)O[C@H]4[C@H]([C@H]([C@@H]([C@@H](O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44N2O23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659842 | |
| Record name | alpha-L-Gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->4)-alpha-L-gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-L-gulopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
776.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57282-61-8 | |
| Record name | alpha-L-Gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->4)-alpha-L-gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-L-gulopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does Hyaluronate Tetrasaccharide interact with copper ions?
A1: Research using NMR spectroscopy has shown that Hyaluronate Tetrasaccharide (HAt) can bind to Copper(II) ions []. This interaction primarily involves the carboxylate groups present on the glucuronic acid units of the tetrasaccharide. Two potential binding sites have been identified: one on the core of the molecule, resembling the typical Hyaluronan binding site, and another on the terminal glucuronic acid residue. Both sites also seem to involve the O4 oxygen atoms of the glucuronic acid residues in the binding interaction [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


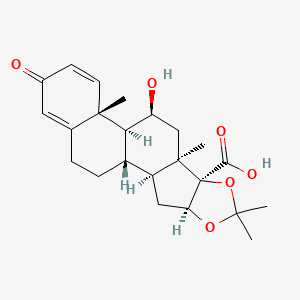

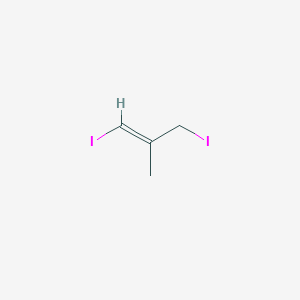
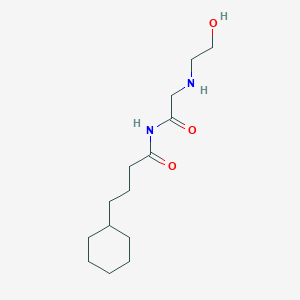
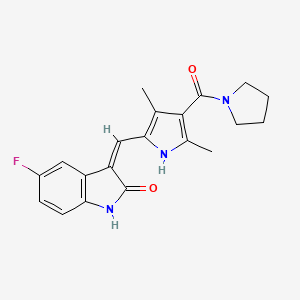

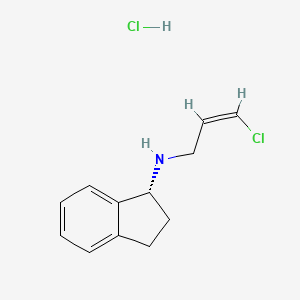
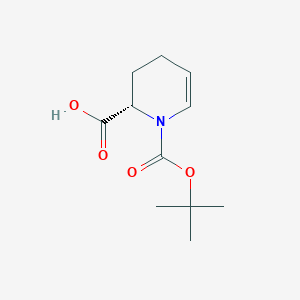
![1-((5,5-Dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine](/img/structure/B1436992.png)
![(1R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;2-hydroxy-2-phenylacetic acid](/img/structure/B1436994.png)
